molecular formula C12H14N2S B2890652 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 196796-85-7

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No. B2890652
CAS RN: 196796-85-7
M. Wt: 218.32
InChI Key: AHMVYOUUOCOPBZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

I found information on a related compound, “4-methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamide”, which might undergo similar chemical reactions .

Scientific Research Applications

Multi-Stimuli Responsive Materials

A study by Xiao-lin Lu and M. Xia (2016) focused on a novel V-shaped molecule, demonstrating its application as a security ink due to its morphology-dependent fluorochromism, which is induced by mechanical force or surrounding pH stimuli. This research showcases the potential of thiazole derivatives in developing smart materials for security purposes (Xiao-lin Lu & M. Xia, 2016).

Catalysis

Shoubhik Das et al. (2016) described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines, using CO2 as the carbon source. This represents an efficient and sustainable approach for synthesizing pharmaceuticals and natural products, emphasizing the catalytic applications of thiazole compounds (Shoubhik Das et al., 2016).

Molecular and Electronic Structure Analysis

N. Özdemir and colleagues (2009) performed an extensive study on the molecular and electronic structure of a thiazol-2-amine derivative. Their research, which included experimental and theoretical analyses, highlights the importance of thiazole derivatives in understanding molecular geometries, vibrational frequencies, and electronic properties (N. Özdemir et al., 2009).

Antimicrobial and Cytotoxic Activity

M. Noolvi et al. (2014) explored the synthesis of benzimidazol-2-amines and their derivatives, assessing their antibacterial and cytotoxic properties. Their findings contribute to the medicinal applications of thiazole and its derivatives in developing new pharmaceutical compounds (M. Noolvi et al., 2014).

Optical Properties and Polymer Science

Koji Takagi and colleagues (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer. Their study provides insights into the synthesis and optical properties of polymers, highlighting the potential of thiazole derivatives in polymer science and material engineering (Koji Takagi et al., 2013).

Mechanism of Action

While the mechanism of action for “4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine” is not available, a related compound, N-Methylphenethylamine (NMPEA), is a naturally occurring trace amine neuromodulator in humans .

Future Directions

While specific future directions for “4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine” are not available, there are ongoing research and developments in related compounds .

properties

IUPAC Name

4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMVYOUUOCOPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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